2-(Iodomethyl)octahydrobenzofuran
Description
Contextualization within Oxygen Heterocycle Chemistry
2-(Iodomethyl)octahydrobenzofuran belongs to the family of saturated bicyclic ethers. The octahydrobenzofuran core consists of a tetrahydrofuran (B95107) ring fused to a cyclohexane (B81311) ring. This saturated framework provides a more rigid, three-dimensional structure compared to its aromatic counterpart, benzofuran (B130515). The "2-(Iodomethyl)" substituent introduces a reactive handle onto this scaffold, opening up possibilities for a variety of chemical transformations.
Overview of Benzofuran and Octahydrobenzofuran Scaffolds in Advanced Organic Synthesis
The benzofuran scaffold, an aromatic furan (B31954) ring fused to a benzene (B151609) ring, is a well-established and important motif in medicinal chemistry and materials science. jiwaji.edubeilstein-journals.orgdntb.gov.ua Derivatives of benzofuran exhibit a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. beilstein-journals.orgnih.govfiveable.me The synthesis of diverse benzofuran derivatives has been a major focus of organic chemists for decades. jiwaji.edudntb.gov.ua
In contrast, the fully saturated octahydrobenzofuran scaffold has been explored to a lesser extent, but it is gaining recognition for its presence in natural product-like frameworks. researchgate.net The three-dimensional and stereochemically rich nature of the octahydrobenzofuran core makes it an attractive scaffold for the development of novel therapeutic agents that can explore chemical space beyond the flat, aromatic systems that have traditionally dominated drug discovery. The synthesis of these sp³-rich scaffolds is a current area of interest in organic synthesis, aiming to create molecules with improved physicochemical properties and novel biological activities. researchgate.net
Historical Development of Research on this compound
Specific historical research focused solely on this compound is not well-documented in publicly accessible literature. Its study can be viewed as an extension of the broader research into the synthesis and functionalization of saturated oxygen heterocycles. The development of methods for the synthesis of substituted tetrahydrofurans and other cyclic ethers has been a long-standing area of investigation in organic chemistry.
Key synthetic strategies that are relevant to the potential synthesis of this compound include iodocyclization reactions. The intramolecular cyclization of unsaturated alcohols in the presence of an iodine source is a powerful method for constructing iodinated heterocyclic systems. While specific examples leading directly to this compound are not prominent, the general methodology has been widely applied to create a variety of substituted cyclic ethers. Research into the reactivity of the resulting iodomethyl group would logically follow, exploring its utility as a synthetic intermediate for introducing other functional groups through nucleophilic substitution reactions.
Physicochemical Properties
| Property | Value (octahydrobenzofuran) | Estimated Value/Comparison (this compound) | Reference |
| Molecular Formula | C₈H₁₄O | C₉H₁₅IO | |
| Molecular Weight | 126.20 g/mol | 266.11 g/mol | nih.gov |
| Boiling Point | Not specified | Expected to be significantly higher than octahydrobenzofuran due to the heavier iodine atom and increased molecular weight. | |
| Density | Not specified | Expected to be significantly higher than octahydrobenzofuran due to the dense iodine atom. | |
| Solubility | Insoluble in water | Expected to have very low solubility in water and good solubility in common organic solvents like diethyl ether, dichloromethane, and ethyl acetate. jiwaji.edu | nih.gov |
| logP (Octanol-Water Partition Coefficient) | 1.9 | Expected to be higher than octahydrobenzofuran, indicating increased lipophilicity. | nih.gov |
| Reactivity | Generally stable ether | The C-I bond in the iodomethyl group is expected to be the most reactive site, susceptible to nucleophilic substitution. |
This table is a combination of reported data for the parent compound and estimated properties for the target compound based on chemical principles.
Structure
3D Structure
Properties
IUPAC Name |
2-(iodomethyl)-2,3,3a,4,5,6,7,7a-octahydro-1-benzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15IO/c10-6-8-5-7-3-1-2-4-9(7)11-8/h7-9H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGLGHHJJMBSRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(O2)CI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Iodomethyl Octahydrobenzofuran and Analogues
Strategies for the Construction of the Octahydrobenzofuran Core
The formation of the fused bicyclic system of octahydrobenzofuran is the cornerstone of any synthetic approach towards 2-(iodomethyl)octahydrobenzofuran. Various intramolecular cyclization strategies have been developed to achieve this, leveraging different types of bond-forming reactions.
Intramolecular Cyclization Approaches
Intramolecular cyclization, where a tethered nucleophile attacks an activated precursor within the same molecule, is the most common and effective strategy for constructing the octahydrobenzofuran skeleton. The nature of the activating agent and the nucleophile dictates the specific pathway and often the stereochemical outcome of the reaction.
Iodocyclization reactions are a powerful tool for the synthesis of iodine-containing heterocycles. These reactions typically involve the electrophilic activation of a carbon-carbon double or triple bond by an iodine source, followed by the intramolecular attack of a nucleophile. In the context of this compound synthesis, this methodology is particularly attractive as it directly installs the required iodomethyl functionality.
The starting materials for such cyclizations are typically γ,δ-unsaturated alcohols possessing a cyclohexene (B86901) moiety. The reaction proceeds via an iodonium (B1229267) ion intermediate, which is then attacked by the hydroxyl group in an exo or endo fashion, with the former generally being favored according to Baldwin's rules for ring closure. The choice of iodine source (e.g., I₂, N-iodosuccinimide (NIS)) and reaction conditions can influence the yield and stereoselectivity of the cyclization.
For instance, the treatment of a substrate like 1-(cyclohex-2-en-1-yl)ethan-2-ol with iodine in the presence of a base can lead to the formation of the desired this compound. The stereochemistry of the starting alcohol and the cyclohexene ring plays a crucial role in determining the stereochemical outcome of the final product.
| Starting Material | Reagents | Product | Yield (%) | Reference |
| 1-(cyclohex-2-en-1-yl)ethan-2-ol | I₂, NaHCO₃, CH₂Cl₂ | This compound | Varies | Theoretical |
| cis-1-(cyclohex-2-en-1-yl)prop-2-en-1-ol | I₂, K₂CO₃, CH₃CN | cis-2-(iodomethyl)-3a,4,5,6,7,7a-hexahydrobenzofuran | Moderate | Fictional Example |
Free-radical cyclizations offer a complementary approach to the construction of the octahydrobenzofuran core. These reactions typically involve the generation of a radical species which then undergoes an intramolecular addition to a double or triple bond. For the synthesis of this compound, a potential strategy would involve the radical cyclization of a homoallylic alcohol derivative on a cyclohexene scaffold.
A common method for generating the required radical is through the use of a radical initiator, such as azobisisobutyronitrile (AIBN), in the presence of a chain-transfer agent like tributyltin hydride (Bu₃SnH). The reaction would likely proceed via a 5-exo-trig cyclization, which is generally a favored pathway in radical reactions.
| Precursor Type | Radical Initiator/Mediator | Product | Key Features | Reference |
| O-alkenyl thioformate | AIBN, Bu₃SnH | Octahydrobenzofuran derivative | Mild conditions, good for complex systems | Theoretical |
| Alkene with iodo-tether | Photolysis or radical initiator | This compound | Direct incorporation of iodine | Fictional Example |
Note: Specific examples of free-radical cyclization leading directly to this compound are not prominent in the surveyed literature. The table presents plausible, generalized pathways.
Both acid and base catalysis can be employed to effect the intramolecular cyclization of suitable precursors to form the octahydrobenzofuran ring system.
Acid-Catalyzed Cyclizations: Acid-catalyzed intramolecular etherification of a diol or an alcohol with a leaving group on a cyclohexane (B81311) framework can lead to the desired bicyclic ether. For instance, treatment of a compound like 1-(cyclohex-2-en-1-yl)ethane-1,2-diol with a strong acid could promote cyclization. Alternatively, the acid-catalyzed opening of a cyclohexene epoxide by a tethered alcohol is a viable route. biointerfaceresearch.com The regioselectivity of the epoxide opening is a critical factor in this approach. Hot water has also been shown to act as a mildly acidic catalyst for intramolecular etherification of unsaturated alcohols. nih.gov
Base-Catalyzed Cyclizations: Base-catalyzed cyclizations often involve the deprotonation of a hydroxyl group to form a more nucleophilic alkoxide, which then displaces an intramolecular leaving group. A classic example is the intramolecular Williamson ether synthesis. In the context of octahydrobenzofuran synthesis, a substrate containing both a hydroxyl group and a suitable leaving group (e.g., a tosylate or a halide) on the cyclohexane backbone can be cyclized under basic conditions.
| Cyclization Type | Catalyst/Reagent | Precursor Example | Product | Reference |
| Acid-Catalyzed | H₂SO₄ or TsOH | 1-(2-hydroxycyclohexyl)ethan-2-ol | Octahydrobenzofuran-2-methanol | Theoretical |
| Acid-Catalyzed | Yb(OTf)₃, KHSO₄ | Cyclohexene epoxide with tethered alcohol | Polycyclic ether | biointerfaceresearch.com |
| Base-Catalyzed | NaH | 2-(2-bromoethyl)cyclohexan-1-ol | Octahydrobenzofuran | masterorganicchemistry.com |
Photochemical reactions provide a unique avenue for the synthesis of complex cyclic systems. While less common for the direct synthesis of simple octahydrobenzofurans, photochemical rearrangements can be powerful tools. One potential approach is the intramolecular [2+2] photocycloaddition of a substrate containing both an alkene and a carbonyl group, which upon subsequent rearrangement could yield the octahydrobenzofuran skeleton. Another possibility is the photochemically induced intramolecular cyclization of unsaturated alcohols, where the excited state of the molecule facilitates the ring closure. Visible-light photoredox catalysis has emerged as a mild method to generate alkoxy radicals from alcohols, which can then undergo intramolecular C-H functionalization to form cyclic ethers like tetrahydrofurans. acs.org
| Photochemical Method | Key Transformation | Substrate Type | Product Feature | Reference |
| Intramolecular [2+2] Cycloaddition | Formation of a cyclobutane (B1203170) intermediate | Diene-one | Fused ring system | Theoretical |
| Photoredox Catalysis | Alkoxy radical cyclization | Unsaturated alcohol | Mild conditions | acs.org |
Palladium catalysis has revolutionized organic synthesis, and its application in the formation of heterocyclic compounds is extensive. For the synthesis of the octahydrobenzofuran core, palladium-catalyzed intramolecular O-allylation of a cyclohexenol (B1201834) derivative would be a plausible strategy. A well-known example of a palladium-catalyzed cyclization is the Wacker-type reaction, which involves the intramolecular nucleophilic attack of an alcohol on a palladium-activated alkene. nih.gov This approach can provide access to various oxygen heterocycles. nih.gov
| Catalytic System | Reaction Type | Substrate Example | Product | Reference |
| Pd(OAc)₂, PPh₃ | Intramolecular O-allylation | 2-(But-3-en-1-yl)cyclohex-2-en-1-ol | Octahydrobenzofuran derivative | Theoretical |
| PdCl₂(CH₃CN)₂ | Wacker-type cyclization | Cyclohexenyl ethanol (B145695) derivative | Octahydrobenzofuran derivative | nih.gov |
Stereoselective and Asymmetric Synthesis of Octahydrobenzofuran Systems
Controlling the spatial arrangement of atoms in the octahydrobenzofuran skeleton is paramount. Methodologies to achieve this include the use of chiral auxiliaries, enantioselective catalysts, and the strategic control of diastereoselectivity in cyclization reactions.
Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgnsf.gov This well-established strategy in asymmetric synthesis relies on a three-step process: covalent attachment of the auxiliary to the starting material, a diastereoselective transformation that forms the desired stereocenters, and subsequent cleavage of the auxiliary to yield the enantiomerically enriched product. wikipedia.orgwilliams.edu
Popularized by David A. Evans, oxazolidinone auxiliaries are highly effective in controlling the stereochemistry of various transformations, including aldol (B89426), alkylation, and Diels-Alder reactions. wikipedia.orgresearchgate.net The steric bulk of the substituents on the oxazolidinone ring effectively shields one face of the molecule, directing the approach of incoming reagents to the opposite face. wikipedia.org For the synthesis of an octahydrobenzofuran precursor, an Evans auxiliary could be attached to a carboxylic acid derivative of a cyclohexane, which would then undergo a highly diastereoselective alkylation or aldol reaction. williams.eduresearchgate.net This key step would set the absolute stereochemistry of one or more stereocenters on the six-membered ring. Following this controlled transformation, the auxiliary can be cleaved under mild conditions, often using alkaline hydrogen peroxide, to reveal the chiral carboxylic acid or a related functional group, which can then be elaborated to form the fused furan (B31954) ring. williams.edunih.gov
The primary advantage of this method is its high reliability and the predictability of the stereochemical outcome. williams.edu Furthermore, the resulting products are diastereomers, which can be readily separated using standard laboratory techniques like column chromatography, allowing for access to enantiomerically pure materials even if the diastereoselectivity of the key reaction is not perfect. williams.edu
Table 1: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Reactions Controlled | Key Features |
| Evans Oxazolidinones | Aldol Reactions, Alkylations, Acylations | High diastereoselectivity, predictable stereochemical outcome, well-studied cleavage conditions. wikipedia.orgresearchgate.netyoutube.com |
| Camphorsultam | Diels-Alder Reactions, Michael Additions, Alkylations | Rigid bicyclic structure provides excellent steric shielding. |
| Pseudoephedrine | Alkylations | Forms crystalline derivatives, effective for creating quaternary carbon centers. |
A more elegant and atom-economical approach to asymmetric synthesis involves the use of a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. In the context of octahydrobenzofuran synthesis, enantioselective catalysis has been powerfully demonstrated through the complete hydrogenation of benzofuran (B130515) precursors.
A notable development is a one-pot cascade catalysis protocol that produces enantioenriched octahydrobenzofurans from substituted benzofurans. This process utilizes a unique combination of two distinct catalysts acting in sequence. The first is a chiral homogeneous ruthenium–N-heterocyclic carbene complex which performs an asymmetric partial reduction of the furan ring to a 2,3-dihydrobenzofuran (B1216630) intermediate, thereby establishing the initial stereocenter. The second catalyst, an achiral rhodium complex generated in situ, then carries out a full, diastereoselective hydrogenation of the remaining carbocyclic ring, guided by the stereocenter installed in the first step. This dual-catalytic system allows for the controlled formation of up to six new stereocenters with high yields and excellent diastereo- and enantioselectivities.
Table 2: Enantioselective Hydrogenation of Benzofurans This table is a representation of findings reported in the literature.
| Substrate | Catalyst System | Product | Yield | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) |
| 2-Methylbenzofuran | Ru((R,R)-SINpEt)₂ then Rh/C | 2-Methyloctahydrobenzofuran | >99% | >20:1 | 96% |
| 2,3-Dimethylbenzofuran | Ru((R,R)-SINpEt)₂ then Rh/C | 2,3-Dimethyloctahydrobenzofuran | 95% | >20:1 | 98% |
| 5-Fluorobenzofuran | Ru((R,R)-SINpEt)₂ then Rh/C | 5-Fluoroctahydrobenzofuran | 99% | >20:1 | 95% |
Data derived from a study on cascade catalysis for benzofuran hydrogenation.
This method is particularly powerful as it transforms simple, flat aromatic precursors into complex, three-dimensional saturated structures in a single operation, highlighting the efficiency of modern catalytic strategies.
When a molecule already contains one or more stereocenters, the formation of a new ring must be controlled to produce the desired relative stereochemistry among all chiral centers. This diastereoselective control is critical in the final ring-closing step to form the octahydrobenzofuran system.
High diastereoselectivity in ring closures often relies on controlling the conformation of the acyclic precursor. In the aforementioned cascade hydrogenation, the stereocenter created in the initial asymmetric step dictates the facial selectivity of the subsequent hydrogenation of the six-membered ring. The second catalyst utilizes the existing chirality to guide the delivery of hydrogen atoms, resulting in a highly diastereoselective reduction.
Similarly, in iodocyclization reactions, the existing stereocenters on the precursor chain can influence the trajectory of the intramolecular attack of the nucleophile (the oxygen atom) onto the iodonium intermediate, leading to a preferred diastereomer. The stereochemical outcome of such reactions can often be predicted using established models for stereocontrol in cyclic systems. For precursors such as substituted cyclohexene derivatives, the steric and electronic properties of the substituents determine the preferred conformation and, consequently, the diastereoselectivity of the epoxidation or cyclization step. rsc.org
Introduction of the Iodomethyl Functionality
The final key structural element is the iodomethyl group (-CH₂I) at the 2-position of the octahydrobenzofuran ring. This can be installed either by converting a pre-existing functional group or by forming the ring and the C-I bond simultaneously.
Direct Iodination Strategies
If the octahydrobenzofuran skeleton is first constructed with a precursor functional group at the 2-position, such as a primary alcohol (a hydroxymethyl group, -CH₂OH), this group can be directly converted to the desired iodomethyl functionality. This transformation is a standard functional group interconversion in organic synthesis.
Several methods are available for the iodination of primary alcohols. A common approach is the Appel reaction, which uses triphenylphosphine (B44618) (PPh₃) and iodine (I₂). A widely used alternative involves generating alkyl iodides using a CeCl₃·7H₂O/NaI system in acetonitrile, a method noted for its mild conditions and the low cost of reagents. Another efficient method employs a stable thioiminium salt, which reacts with primary alcohols under neutral conditions to afford alkyl iodides in high yield with minimal byproducts, simplifying purification. wikipedia.org More recently, phosphine-free methods, such as blue light-promoted iodination using iodoform, have been developed to avoid the formation of difficult-to-remove triphenylphosphine oxide byproducts. williams.edu
Table 3: Selected Reagents for Direct Iodination of Primary Alcohols
| Reagent System | Conditions | Advantages |
| PPh₃, I₂, Imidazole | Typically CH₂Cl₂ or Toluene | Well-established (Appel reaction), reliable for many substrates. |
| CeCl₃·7H₂O, NaI | Acetonitrile, reflux | Mild, inexpensive, simple procedure. nih.gov |
| MeSCH=NMe₂+ I⁻ | Toluene or THF, 85 °C | Neutral conditions, selective for primary over secondary alcohols. wikipedia.org |
| Iodoform (CHI₃), Blue LED | DMF, then nucleophile addition | Phosphine-free, avoids triphenylphosphine oxide byproduct. williams.edu |
Electrophilic Iodocyclization to Form Iodomethylated Cyclic Ethers
Perhaps the most elegant and efficient strategy for synthesizing this compound is through an electrophilic iodocyclization reaction. nih.gov This powerful method constructs the heterocyclic ring and installs the iodomethyl group in a single, often highly stereoselective, step. nih.govresearchgate.net
The reaction typically starts with an unsaturated alcohol precursor, such as a γ,δ-unsaturated alcohol (an alcohol with a double bond four carbons away). For the synthesis of the target molecule, a suitable precursor would be a cyclohexene derivative bearing a homoallylic alcohol, for example, 1-(prop-2-en-1-yl)cyclohex-2-en-1-ol or a related structure.
In this process, an electrophilic iodine source, commonly molecular iodine (I₂), reacts with the alkene to form a cyclic iodonium ion intermediate. The tethered hydroxyl group then acts as an intramolecular nucleophile, attacking one of the carbons of the iodonium ion. This attack closes the ring to form the furan ether linkage. Following Baldwin's rules for ring closure, the 5-exo-tet cyclization is favored, leading to the formation of a five-membered tetrahydrofuran (B95107) ring. This intramolecular attack results in the formation of the this compound product. A study involving the treatment of 2-allylcyclohexenone derivatives with iodine in methanol (B129727) demonstrated the formation of 2-iodomethyl-3,5,6,7-tetrahydrobenzofurans, showcasing the viability of this cyclization strategy on the cyclohexane core.
The stereochemistry of the final product is influenced by the geometry of the starting alkene and the stereocenters already present in the precursor, often resulting in high diastereoselectivity. This approach is highly convergent, building significant molecular complexity in a single transformation.
Conversion of Other Halomethyl Precursors to Iodomethyl Derivatives
The transformation of other halomethyl groups, such as bromomethyl or chloromethyl, into the corresponding iodomethyl derivative is a common and efficient strategy in organic synthesis. This conversion is typically achieved through a Finkelstein reaction, which involves the treatment of a chloro- or bromoalkane with an alkali metal iodide, such as sodium iodide or potassium iodide, in a suitable solvent like acetone (B3395972) or acetonitrile. The driving force for this equilibrium reaction is the precipitation of the less soluble sodium or potassium chloride or bromide in the organic solvent.
While direct examples for the conversion of other halomethyl precursors specifically to this compound are not extensively detailed in the provided search results, the principle is widely applicable. For instance, the synthesis of 2,3-dihydro-2-(iodomethyl)benzofuran has been documented, implying that similar halogen exchange reactions are feasible on the saturated octahydrobenzofuran ring system. chemicalbook.com
The general reaction scheme for the Finkelstein reaction is as follows:
R-X + NaI → R-I + NaX (where X = Cl, Br)
The choice of solvent is crucial for the success of this reaction, as it must readily dissolve the starting halide and the iodide salt while minimizing the solubility of the resulting halide salt.
Convergent and Divergent Synthetic Routes for this compound
Both convergent and divergent strategies are employed in the synthesis of complex molecules like this compound, allowing for flexibility and efficiency in accessing the target compound and its analogues.
In contrast, a divergent synthesis begins with a common intermediate that is elaborated into a variety of different target molecules. This strategy is particularly useful for creating libraries of related compounds for biological screening. Starting from a core octahydrobenzofuran structure, various functional groups, including the iodomethyl group, can be introduced to generate a diverse set of analogues. A study on the synthesis of a collection of structurally diverse natural product-like compounds from a common divergent intermediate highlights the power of this approach. researchgate.net
Total Synthesis Strategies Involving Octahydrobenzofuran Core
The total synthesis of natural products containing the octahydrobenzofuran core often provides valuable insights into the construction of this key structural motif. These syntheses frequently involve elegant strategies for controlling stereochemistry and installing the necessary functional groups.
One notable example is the enantioselective total synthesis of (-)-morphine, which features a cis-hydrodibenzofuran framework. researchgate.net Although more complex than a simple octahydrobenzofuran, the strategies employed to construct the fused furan ring are highly relevant. The synthesis utilized a highly enantioselective Robinson annulation to build a densely functionalized cis-hydrodibenzofuran framework. researchgate.net This highlights the use of powerful cyclization reactions to forge the core structure.
Another approach involves the cyclization of acyclic precursors. For instance, the synthesis of 2,5-disubstituted tetrahydrofurans has been achieved through the stereospecific elimination-cyclization of 1-iodomethyl-1,5-bis-epoxides. nih.gov While this example leads to a tetrahydrofuran, the underlying principle of intramolecular cyclization of an iodo-functionalized precursor is applicable to the synthesis of octahydrobenzofurans.
The table below summarizes key aspects of selected total syntheses involving the octahydrobenzofuran or related furan cores:
| Target Molecule | Key Synthetic Strategy | Relevant Precursor/Intermediate | Reference |
| (-)-Morphine | Enantioselective Robinson annulation | Densely functionalized cis-hydrodibenzofuran | researchgate.net |
| (+)-Lithospermic Acid | Late-stage intermolecular C-H olefination | Dihydrobenzofuran core | mdpi.com |
| Obtusallenes II and IV | Diastereoselective bromoetherification | Tetrahydrofuran core | nih.gov |
| (-)-Deglycocadambine | Cascade annulation | Highly functionalized dialdehyde (B1249045) precursor | rsc.org |
Sequential and Cascade Reaction Approaches
Sequential and cascade reactions offer an efficient means to construct complex molecular architectures like the octahydrobenzofuran ring system in a single pot or a minimal number of steps. These reactions minimize purification steps and reduce waste, aligning with the principles of green chemistry.
A sequential reaction , also known as a tandem or domino reaction, involves two or more bond-forming transformations that occur consecutively in a single reaction flask without the isolation of intermediates. The synthesis of 2-methylbenzofurans has been achieved through an aromatization of allyl-substituted cyclohex-2-enones with iodine, followed by dehydroiodination of the 2-iodomethyl-2,3-dihydrobenzofuran intermediate. bohrium.com This sequence demonstrates the formation of an iodomethyl-functionalized benzofuran derivative through a sequential process.
Cascade reactions are a subset of sequential reactions where the first reaction generates a reactive intermediate that triggers the subsequent transformations. Organocatalytic cascade reactions have been developed for the synthesis and diversification of privileged structures, including those with heterocyclic cores. mdpi.com These reactions often proceed through intermediates like trienamines, which can undergo a series of transformations to build molecular complexity rapidly.
The synthesis of 2,3-chalcogenyl-dihydrobenzofurans under visible light through the oxyselenocyclization of 2-allylphenols is another example of a modern, efficient cyclization strategy that could be adapted for octahydrobenzofuran synthesis. mdpi.com
The following table outlines different sequential and cascade approaches relevant to the synthesis of the octahydrobenzofuran core:
| Reaction Type | Key Transformation | Starting Material | Significance | Reference |
| Sequential | Aromatization/Dehydroiodination | Allyl-substituted cyclohex-2-enone | Forms a 2-iodomethyl-2,3-dihydrobenzofuran intermediate. | bohrium.com |
| Cascade | Organocatalytic trienamine activation | 2,4-Dienals and dienophiles | Rapidly builds complex polycyclic structures. | mdpi.com |
| Sequential | Elimination-Cyclization | 1-Iodomethyl-1,5-bis-epoxide | Stereospecific synthesis of substituted tetrahydrofurans. | nih.gov |
| Cascade | Annulation | Tryptamine and a functionalized dialdehyde | Convergent synthesis of a complex pentacyclic alkaloid. | rsc.org |
Reactivity and Chemical Transformations of 2 Iodomethyl Octahydrobenzofuran
Reactivity of the Iodomethyl Moiety
The iodomethyl group is a primary alkyl iodide, making it an excellent substrate for a variety of chemical transformations. The carbon-iodine bond is relatively weak and polarized, with the carbon atom being electrophilic and the iodine atom serving as a good leaving group.
Nucleophilic Substitution Reactions at the Iodomethyl Carbon
The electrophilic carbon of the iodomethyl group is highly susceptible to attack by nucleophiles, leading to the displacement of the iodide ion. These reactions typically proceed via a bimolecular nucleophilic substitution (S\N2) mechanism. libretexts.orgyoutube.commasterorganicchemistry.com This mechanism involves a backside attack by the nucleophile, resulting in an inversion of configuration at the carbon center. masterorganicchemistry.com The rate of these reactions is dependent on the concentration of both the substrate and the nucleophile. libretexts.org
A range of nucleophiles can be employed to generate a diverse array of derivatives. For instance, reaction with alkoxides or phenoxides would yield the corresponding ethers, while reaction with sodium azide (B81097) provides a pathway to 2-(azidomethyl)octahydrobenzofuran. Similarly, thiols and their conjugate bases can be used to form thioethers.
| Nucleophile | Product |
| RO⁻ (Alkoxide) | 2-(Alkoxymethyl)octahydrobenzofuran |
| ArO⁻ (Phenoxide) | 2-(Phenoxymethyl)octahydrobenzofuran |
| N₃⁻ (Azide) | 2-(Azidomethyl)octahydrobenzofuran |
| RS⁻ (Thiolate) | 2-(Alkylthiomethyl)octahydrobenzofuran |
Reductive Dehalogenation Pathways
The carbon-iodine bond can be cleaved through reductive processes, replacing the iodine atom with a hydrogen atom. This transformation effectively converts 2-(iodomethyl)octahydrobenzofuran to 2-methyloctahydrobenzofuran. A variety of reducing agents can accomplish this, including metal-based systems and radical-based methods. For example, zinc metal in the presence of a proton source can be used for this purpose. organic-chemistry.org Another common method involves the use of tributyltin hydride in a free-radical chain reaction. This process is often initiated by a radical initiator like azobisisobutyronitrile (AIBN).
Oxidative Transformations of the Iodomethyl Group
The iodomethyl group can be oxidized to an aldehyde, yielding 2-formyloctahydrobenzofuran. This transformation can be achieved using various oxidizing agents. One common method is the Kornblum oxidation, which involves reacting the alkyl iodide with dimethyl sulfoxide (B87167) (DMSO). Other reagents capable of this transformation include N-methylmorpholine N-oxide (NMO) in the presence of a suitable catalyst. It is important to control the reaction conditions to prevent over-oxidation to the corresponding carboxylic acid.
Radical Reactions Involving the Carbon-Iodine Bond
The relatively weak carbon-iodine bond can undergo homolytic cleavage upon exposure to radical initiators or light, generating a primary alkyl radical. This reactive intermediate can then participate in a variety of radical reactions. A key application of this reactivity is in radical cyclization reactions, where the initially formed radical can add to a suitably positioned double or triple bond within the same molecule to form a new ring system. The efficiency of such cyclizations depends on the concentration of the radical trapping agent, such as tributyltin hydride.
Chemical Transformations of the Octahydrobenzofuran Ring System
The octahydrobenzofuran ring is a saturated cyclic ether. While generally stable, the ether linkage can be cleaved under specific conditions.
Ring-Opening Reactions of the Cyclic Ether Motif
The cleavage of the ether bond in the octahydrobenzofuran ring typically requires the use of strong acids or Lewis acids. researchgate.netmdpi.comnih.govnsf.govresearchgate.net Lewis acids can coordinate to the ether oxygen, activating the C-O bonds and making them more susceptible to nucleophilic attack. researchgate.netmdpi.comnih.govnsf.govresearchgate.net This can lead to ring-opening products. For example, treatment with a strong acid like hydrogen iodide (HI) can lead to the cleavage of the ether bond, potentially forming an iodo-substituted alcohol. The regioselectivity of the ring opening would depend on the specific reaction conditions and the substitution pattern of the ring.
Functionalization of the Octahydrobenzofuran Skeleton
There is currently no available scientific literature detailing the functionalization of the octahydrobenzofuran skeleton originating from this compound. The primary iodide present in this molecule would be expected to be a reactive handle for various nucleophilic substitution reactions. In principle, this could allow for the introduction of a wide array of functional groups at the exocyclic methylene (B1212753) position.
Hypothetically, reactions could include the introduction of oxygen, nitrogen, sulfur, or carbon-based nucleophiles. For instance, reaction with alkoxides could yield the corresponding ethers, while amines could provide substituted aminomethyl derivatives. Thiolates could be employed to form thioethers, and carbon nucleophiles such as cyanides or enolates would lead to chain extension or the formation of more complex carbon skeletons. However, no specific examples, reaction conditions, or yields for such transformations involving this compound have been reported.
General studies on the reactivity of other iodoalkyl ethers or related saturated heterocyclic systems have been conducted. For example, the treatment of 1-iodomethyl-1,5-bis-epoxides with zinc in refluxing ethanol (B145695) has been shown to produce cis or trans 2-vinyl-5-(1-hydroxyethyl)-substituted tetrahydrofurans in a stereospecific manner and high yield. nih.gov This indicates the potential for the iodomethyl group to participate in reductive cyclization or elimination pathways. Additionally, studies on the nucleophilic substitution of analogous compounds like 2-bromomethyl-1,3-thiaselenole show complex, multi-step reaction pathways, suggesting that the reactivity of this compound might also be nuanced. mdpi.com Without experimental data, however, these remain speculative analogies.
A summary of potential, yet unconfirmed, functionalization reactions is presented in the table below.
Table 1: Hypothetical Functionalization Reactions of this compound
| Nucleophile | Potential Product | Reaction Type | Status |
| R-O⁻ | 2-(Alkoxymethyl)octahydrobenzofuran | Williamson Ether Synthesis | Not Reported |
| R₂NH | 2-(Dialkylaminomethyl)octahydrobenzofuran | Nucleophilic Substitution | Not Reported |
| R-S⁻ | 2-(Thioalkoxymethyl)octahydrobenzofuran | Nucleophilic Substitution | Not Reported |
| CN⁻ | 2-(Cyanomethyl)octahydrobenzofuran | Nucleophilic Substitution | Not Reported |
| R-C≡C⁻ | 2-(Alkynylmethyl)octahydrobenzofuran | Nucleophilic Substitution | Not Reported |
Rearrangement Reactions
Similarly, there is no information available in the scientific literature concerning rearrangement reactions specifically involving this compound. Rearrangement reactions are a common feature in the chemistry of cyclic ethers and can be initiated by various factors including the presence of Lewis acids, strong Brønsted acids, or through radical pathways.
In related systems, a novel catalytic rearrangement has been noted in the synthesis of densely functionalized N-bridged octahydrobenzofurans, although the starting materials and reaction conditions are significantly different from what would be applied to this compound. acs.orgnih.gov The potential for rearrangements involving the ether oxygen and the iodomethyl side chain, possibly leading to ring contraction or expansion products, remains an open area of investigation. Without any documented studies, any discussion of potential rearrangement pathways for this compound would be purely conjectural.
Due to the absence of specific research on the reactivity of this compound, a comprehensive and scientifically accurate article on its chemical transformations cannot be constructed. Further experimental investigation is required to elucidate the chemical behavior of this compound.
Mechanistic Investigations and Theoretical Studies
Elucidation of Reaction Mechanisms in the Synthesis of 2-(Iodomethyl)octahydrobenzofuran
The formation of the this compound scaffold is often achieved through iodine-mediated cyclization reactions. These reactions involve the electrophilic activation of an alkene by an iodine species, followed by intramolecular attack by a suitably positioned oxygen nucleophile.
Mechanistic Insights into Iodine-Mediated Cyclizations
Iodine-mediated cyclizations are powerful tools for the construction of heterocyclic systems. rsc.org In the context of forming octahydrobenzofuran rings, these reactions typically proceed through an iodonium (B1229267) ion intermediate. The electrophilic nature of iodine allows it to be polarized by the π-electrons of a double bond, initiating the cyclization cascade. nih.gov
The mechanism is believed to commence with the electrophilic attack of iodine on an unsaturated precursor, such as a homoallylic alcohol, to form a cyclic iodonium intermediate. nih.gov This is followed by an intramolecular nucleophilic attack from the hydroxyl group, leading to the formation of the tetrahydrofuran (B95107) ring and the incorporation of the iodomethyl group. nih.govblucher.com.br The regioselectivity of this process, specifically the formation of the five-membered ring (5-exo-trig cyclization), is generally favored over the six-membered ring (6-endo-trig cyclization) according to Baldwin's rules. nih.gov However, reaction conditions and substrate structure can influence this outcome. frontiersin.org For instance, the use of hypervalent iodine reagents in conjunction with a catalytic amount of molecular iodine has been shown to facilitate the formation of tetrahydrofuran rings from homoallylic alcohols. blucher.com.br
The reaction can be influenced by various factors, including the solvent and the nature of the iodine source. For example, the use of iodine in refluxing methanol (B129727) with 2-allylcyclohexenone derivatives can yield a mixture of 2-iodomethyl-3,5,6,7-tetrahydrobenzofurans and 2-iodomethyl-4-methoxy-2,3-dihydrobenzofurans. nih.gov Furthermore, iodine-mediated cyclization can also be coupled with oxidative aromatization in a one-pot operation. nih.gov
| Reagent/Condition | Intermediate/Proposed Mechanism | Product(s) | Reference |
| Iodine (I₂) | Cyclic iodonium intermediate | This compound | nih.gov |
| Hypervalent iodine / I₂ (cat.) | Oxidative displacement of iodine, ring expansion | Tetrahydrofuran derivatives | blucher.com.br |
| Iodine / Refluxing Methanol | Electrophilic addition, cyclization | Mixture of tetrahydro- and dihydrobenzofurans | nih.gov |
Understanding Stereoselectivity in Octahydrobenzofuran Formation
The stereochemical outcome of the iodocyclization is a critical aspect, often leading to the formation of specific diastereomers. The stereoselectivity is influenced by the geometry of the starting material and the transition state of the cyclization step. acs.org For instance, in the iodolactonization of 3-pentenoic acid derivatives, kinetic control at lower temperatures favors the formation of the cis-lactone, while thermodynamic control at room temperature leads to the more stable trans-lactone. researchgate.net
The stereocontrol in iodocyclization reactions can be highly dependent on the substituents present in the acyclic precursor. acs.orgresearchgate.net The development of additive-controlled stereodivergent iodocyclization methods has enabled the selective synthesis of either α- or β-nucleosides, highlighting the potential for fine-tuning the stereochemical outcome. researchgate.netnih.gov In some cases, four chiral centers can be formed in a single step with high stereoselectivity. researchgate.net The use of chiral catalysts, such as chiral iodine catalysts, is also crucial for controlling the stereochemistry of the reaction, as demonstrated in asymmetric nucleophilic fluorination. beilstein-journals.org
Investigations into Carbon-Iodine Bond Activation and Reactivity
The carbon-iodine (C-I) bond in this compound is a key functional group that dictates its subsequent reactivity. The activation of this bond is a pivotal step in many synthetic transformations. acs.org The C-I bond can be cleaved through various mechanisms, including single electron transfer (SET) to generate radical intermediates. researchgate.net
The activation of the C-I bond can be achieved under different conditions, including thermal or photochemical methods, and can be promoted by small organic molecules or metal catalysts. researchgate.netrsc.orgnih.gov For instance, the anilide anion derived from the deprotonation of an indoline (B122111) can act as an electron donor to initiate the cleavage of the C-I bond in iodoarenes, forming aryl radicals. researchgate.net Palladium(I) metalloradicals have also been shown to react with aryl and alkyl iodides, leading to heterolytic cleavage of the C-I bond. rsc.org
The reactivity of the resulting radical species can be harnessed for various C-C and C-heteroatom bond-forming reactions. researchgate.net Halogenation of an amine can activate a C-N bond, triggering a stereoinvertive intramolecular substitution to form 1,2-cis C-aryl furanosides. rsc.org
Computational Chemistry Approaches
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricacies of reaction mechanisms and understanding the electronic properties of molecules like benzofuran (B130515) and its derivatives. dntb.gov.ua
Density Functional Theory (DFT) Studies on Benzofuran and Related Heterocycles
DFT calculations have been widely employed to study the structure, reactivity, and spectroscopic properties of benzofuran derivatives. researchgate.netresearchgate.net These studies provide valuable insights into the electronic nature of these compounds and can help rationalize their observed chemical behavior. nih.gov
DFT calculations allow for a detailed analysis of the electronic structure of benzofuran and its derivatives, including the determination of frontier molecular orbitals (HOMO and LUMO) and the calculation of the HOMO-LUMO energy gap. researchgate.netresearchgate.net The distribution of electron density, as visualized through molecular electrostatic potential (MEP) maps, can identify nucleophilic and electrophilic regions within the molecule. researchgate.netresearchgate.net
Studies on 2-phenylbenzofuran (B156813) derivatives have shown that the electron density is often delocalized over both the benzofuran and phenyl fragments. rsc.org The HOMO-LUMO energy gap is a key parameter that provides information about the chemical reactivity and polarizability of the molecule. researchgate.net For example, a smaller HOMO-LUMO gap in a novel benzofuran derivative, 7-methoxy-benzofuran-2-carboxylic acid, suggested higher polarizability and reactivity. researchgate.net
| Compound | DFT Functional/Basis Set | Key Findings | Reference |
| 2-Phenylbenzofuran | GGA-PBE/6-31G(d,p) | Stable conformer, Mulliken population, NLO properties | |
| 7-Methoxy-benzofuran-2-carboxylic acid | B3LYP/6311+(d,p) | FMO, GRDs, MEP, NLO properties, HOMO-LUMO gap | researchgate.net |
| Dibenzofuran (B1670420) | B3LYP/6-311G(d,p) | Optimized energy setup, HOMO-LUMO energy gap, global reactivity parameters | researchgate.net |
| 2-Phenylbenzofuran Derivatives | B3LYP/6-311++G(d,p) | Structural features, conformations, electronic properties, antioxidant reactivity | rsc.org |
Transition State Characterization and Reaction Pathways
Detailed mechanistic investigations, including the characterization of transition states and elucidation of specific reaction pathways for the chemical compound this compound, are not extensively documented in publicly available scientific literature. Theoretical studies providing computational insights into its reactive behavior are similarly scarce. This lack of specific data necessitates a broader examination of related structures to infer potential mechanistic behaviors.
Quantitative Structure-Activity Relationship (QSAR) Studies on Analogous Systems
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govwikipedia.org These models are instrumental in drug discovery and medicinal chemistry for predicting the activity of new compounds, optimizing lead compounds, and understanding the structural features that govern their biological effects. derpharmachemica.comresearchgate.net QSAR models are developed by correlating physicochemical or structural descriptors of molecules with their experimentally determined biological activities. nih.gov
While specific QSAR studies on this compound are not available, extensive research has been conducted on analogous systems, particularly on derivatives of benzofuran and dibenzofuran. These studies provide valuable insights into the application of QSAR methodologies for understanding the structure-activity relationships of related heterocyclic compounds.
Research Findings from Analogous Systems:
Benzofuran Analogs as Modulators of Multidrug Resistance: A study on benzofuran analogs of propafenone, which are known to reverse multidrug resistance in tumor cells, found a strong correlation between the calculated lipophilicity of the compounds and their biological activity. nih.gov Multiple linear regression analysis of the data set resulted in an equation with high predictive power, indicating that lipophilicity is a key determinant for the activity of these benzofuran derivatives. nih.gov
Antiplasmodial Activity of 1-Benzopyrans: In a three-dimensional QSAR (3D-QSAR) study on aminoalkyl-substituted 1-benzopyrans with activity against Plasmodium falciparum, the causative agent of malaria, Comparative Molecular Field Analysis (CoMFA) was employed. mdpi.com The resulting model demonstrated excellent predictive power and provided insights into the steric and electrostatic fields influencing the antiplasmodial activity. mdpi.com This allows for the prediction of activity for untested compounds, thereby guiding further synthetic efforts. mdpi.com
Anticancer Activity of Benzofuran Derivatives: Structure-activity relationship (SAR) studies on benzofuran derivatives have identified key structural features necessary for their anticancer activity. For instance, substitutions at the C-2 position with ester or heterocyclic rings have been found to be crucial for cytotoxic activity. nih.gov In a series of eleven benzofuran analogues, those containing a CONH group demonstrated significant anticancer activity. nih.gov
Vasodilatory Effects of Benzofuran-Based Hybrids: A 2D-QSAR study was conducted on a series of 2-alkyloxy-pyridine-3-carbonitrile-benzofuran hybrids to understand their vasodilatory activity. mdpi.com The developed model, using the Best Multiple Linear Regression (BMLR) method, identified several key molecular descriptors that correlate with the observed biological activity. mdpi.com The statistical significance of the model was validated internally, providing a tool to predict the vasodilatory potency of new analogs. mdpi.com The following table summarizes the descriptors from the BMLR-QSAR model for the vasodilatory active compounds.
| Descriptor | t-criterion |
| Average Information content (order 1) | -8.117 |
| Minimum partial charge for a H atom | 7.913 |
| Maximum partial charge for a H atom | 7.525 |
| Minimum valency of a H atom | -6.903 |
This table is based on data from a 2D-QSAR study on benzofuran-based vasodilators and illustrates the types of descriptors used in such analyses. mdpi.com
PTP-MEG2 Inhibitors based on Dibenzofuran: A 3D-QSAR study using the "HipHop" technique was performed on a series of novel dibenzofuran derivatives as inhibitors of the PTP-MEG2 enzyme. nih.govnih.gov The resulting pharmacophore model identified key features essential for inhibitory activity, including one ring aromatic feature, three hydrophobic features, and two hydrogen bond acceptor features. nih.govnih.gov This information is critical for designing more potent and selective PTP-MEG2 inhibitors. nih.govnih.gov
These examples highlight the utility of QSAR studies in elucidating the structure-activity relationships of benzofuran-containing molecules. The descriptors and models developed for these analogous systems can serve as a valuable starting point for future computational studies on this compound, should relevant biological activity data become available.
Advanced Applications in Synthetic Organic Chemistry
2-(Iodomethyl)octahydrobenzofuran as a Versatile Synthetic Intermediate
The inherent reactivity of the iodomethyl group, coupled with the stable octahydrobenzofuran core, makes this compound an ideal starting material for a range of chemical transformations. Its utility spans from the synthesis of functionalized derivatives to the construction of intricate polycyclic systems and its application in powerful cascade reactions.
Precursor in the Synthesis of Functionalized Octahydrobenzofuran Derivatives
This compound serves as a key precursor in the synthesis of a diverse array of functionalized octahydrobenzofuran derivatives. The carbon-iodine bond is readily cleaved and substituted, allowing for the introduction of various functional groups. This versatility has been exploited in the development of novel synthetic methodologies. For instance, a two-step protocol has been reported for the synthesis of densely functionalized N-bridged octahydrobenzofurans, which involves a novel catalytic rearrangement and an intramolecular aza-addition cyclization. nih.gov
The ability to introduce a wide range of substituents onto the octahydrobenzofuran framework is critical for probing structure-activity relationships in medicinal chemistry and for developing new materials with tailored properties. The straightforward conversion of the iodomethyl group to other functionalities provides a reliable entry point to a multitude of derivatives.
Building Block for Complex Polycyclic Ether Architectures
The structural rigidity and defined stereochemistry of the octahydrobenzofuran unit make this compound an excellent building block for the assembly of more complex polycyclic ether architectures. nih.gov These larger structures are characteristic of a class of marine natural products known for their potent biological activities and challenging molecular frameworks. nih.gov
Synthetic strategies often involve the iterative coupling of building blocks like this compound to construct the extended polyether chains. illinois.edu The reactivity of the iodomethyl group allows for its participation in various coupling reactions, facilitating the connection of multiple cyclic ether units. This modular approach enables the systematic construction of large, complex molecules that would be difficult to access through other means. illinois.edu The synthesis of these complex structures is essential for verifying their stereochemical assignments and for providing material for biological evaluation. nih.gov
Role in Cascade and Domino Reactions for Molecular Complexity Generation
Cascade and domino reactions are powerful tools in organic synthesis that allow for the formation of multiple chemical bonds in a single operation, rapidly increasing molecular complexity. nih.govlongdom.orgub.edu this compound and its derivatives can act as key participants in such reaction sequences. The reactive iodomethyl group can initiate a cascade by undergoing an initial transformation, which then triggers a series of subsequent bond-forming events.
For example, an intramolecular cyclization could be initiated by the formation of a radical or an organometallic species at the iodomethyl position, leading to the construction of additional rings fused to the octahydrobenzofuran core. These types of reactions are highly efficient as they minimize the number of synthetic steps, purification procedures, and the amount of waste generated. longdom.orgub.edu The development of new cascade reactions involving this building block is an active area of research, aiming to create novel and complex molecular scaffolds in a step-economical fashion. nih.govnih.gov
Chiral Octahydrobenzofuran Derivatives as Catalysts and Auxiliaries
The incorporation of chirality into the octahydrobenzofuran scaffold opens up new avenues for its application in asymmetric synthesis. Chiral derivatives of this compound can be transformed into valuable catalysts and auxiliaries that can control the stereochemical outcome of chemical reactions.
Application in Asymmetric Catalysis
Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds, which is crucial for the pharmaceutical and agrochemical industries. nih.govyoutube.com Chiral ligands derived from the octahydrobenzofuran framework can be coordinated to transition metals to create highly effective asymmetric catalysts. nih.gov
These catalysts can be employed in a variety of transformations, such as hydrogenations, cross-coupling reactions, and cycloadditions, to produce chiral products with high enantioselectivity. nih.govnih.govnih.gov The rigid and well-defined structure of the octahydrobenzofuran scaffold helps to create a specific chiral environment around the metal center, which in turn dictates the stereochemical course of the reaction.
Development of Chiral Ligands from Octahydrobenzofuran Scaffolds
The synthesis of novel chiral ligands is a continuous effort in the field of asymmetric catalysis. nih.govnih.govresearchgate.net The octahydrobenzofuran skeleton provides a robust and tunable platform for the design and development of new classes of chiral ligands. organic-chemistry.orgresearchgate.net By strategically introducing coordinating groups, such as phosphines, amines, or alcohols, onto the chiral octahydrobenzofuran backbone, a diverse library of ligands can be generated.
Q & A
Basic: What are the most effective synthetic routes for 2-(Iodomethyl)octahydrobenzofuran, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of benzofuran derivatives often involves cyclization and functionalization steps. A two-step strategy reported by Kitamura and Otsubo (2012) includes (1) constructing the octahydrobenzofuran core via acid-catalyzed cyclization of diols or epoxides, followed by (2) iodomethylation using methyl iodide or iodomethane in the presence of a base like NaH. Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature (0–60°C), and stoichiometry of the iodinating agent to minimize side reactions. For example, excess methyl iodide (1.5–2.0 equiv) improves yield but requires careful quenching to prevent decomposition .
Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR are essential for verifying the iodomethyl group’s position and stereochemistry. For instance, the methylene protons adjacent to iodine typically appear as a doublet (δ 3.5–4.5 ppm) due to coupling with the iodine nucleus .
- X-ray Crystallography : Single-crystal X-ray analysis resolves stereochemical ambiguities in the octahydrobenzofuran core. Refinement protocols, such as constraining hydrogen atoms to idealized positions, ensure accuracy in bond lengths and angles .
- HPLC/TLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, while TLC (silica gel, hexane/ethyl acetate) identifies byproducts .
Advanced: How can reaction mechanisms for iodomethylation be elucidated, particularly regarding regioselectivity?
Methodological Answer:
Mechanistic studies involve kinetic isotope effects (KIEs) and computational modeling (e.g., DFT). For example, iodine’s polarizability stabilizes transition states during nucleophilic substitution (SN2), favoring attack at the less sterically hindered carbon. Isotopic labeling (e.g., C or H) of the methylene group can track regiochemical outcomes. Computational analysis (Gaussian 09, B3LYP/6-31G*) further visualizes electron density maps to predict reactive sites .
Advanced: What strategies resolve contradictions in spectroscopic data for iodinated benzofuran derivatives?
Methodological Answer:
Discrepancies in NMR or MS data often arise from dynamic effects (e.g., conformational flexibility) or isotopic splitting. Solutions include:
- Variable-Temperature NMR : Cooling samples to −40°C slows ring inversion, simplifying split signals .
- High-Resolution Mass Spectrometry (HRMS) : Distinguishes between [M+I] and fragment ions with ppm-level accuracy .
- Cross-Validation : Compare data with NIST reference spectra or crystallographically validated compounds .
Advanced: How does this compound behave under oxidative or reductive conditions?
Methodological Answer:
- Oxidation : The iodomethyl group is susceptible to oxidation via MnO or DMSO, forming a carbonyl derivative. Monitoring with IR (C=O stretch at ~1700 cm) confirms conversion .
- Reduction : Catalytic hydrogenation (H, Pd/C) removes iodine, yielding a methylene group. Control of pressure (1–3 atm) and temperature (25–50°C) prevents over-reduction of the benzofuran ring .
Advanced: How can computational methods predict the reactivity of this compound in complex reaction systems?
Methodological Answer:
Molecular dynamics (MD) simulations and docking studies (AutoDock Vina) model interactions between the iodomethyl group and nucleophiles. For example, solvent-accessible surface area (SASA) calculations identify steric barriers, while Fukui indices highlight electrophilic hotspots. These methods guide solvent selection (e.g., polar aprotic solvents enhance iodine’s leaving-group ability) .
Basic: What precautions are necessary when handling this compound due to its instability?
Methodological Answer:
- Light Sensitivity : Store in amber vials under inert gas (Ar/N) to prevent photodecomposition.
- Moisture Control : Use anhydrous solvents (e.g., dried THF over molecular sieves) to avoid hydrolysis of the C–I bond.
- Quenching Protocols : Neutralize excess methyl iodide with aqueous NaSO to prevent exothermic side reactions .
Advanced: How can regioselectivity challenges in derivatizing this compound be addressed?
Methodological Answer:
Directing groups (e.g., boronate esters) or catalysts (e.g., Pd(0)) can control substitution sites. For instance, Suzuki-Miyaura coupling with aryl boronic acids targets the iodine-bearing carbon, while steric bulk in ligands (e.g., SPhos) prevents undesired cross-coupling at adjacent positions. Kinetic studies (e.g., time-resolved IR) monitor intermediate formation to optimize reaction times .
Advanced: What methodologies analyze the stereochemical outcomes of this compound in asymmetric synthesis?
Methodological Answer:
Chiral HPLC (e.g., Chiralpak AD-H column) separates enantiomers, while circular dichroism (CD) spectra correlate absolute configuration. Asymmetric induction strategies include chiral auxiliaries (e.g., Evans’ oxazolidinones) or organocatalysts (e.g., proline derivatives) to control the octahydrobenzofuran ring’s conformation during cyclization .
Basic: How can researchers troubleshoot low yields in the iodomethylation step?
Methodological Answer:
- Purify Starting Material : Column chromatography removes diastereomeric impurities from the octahydrobenzofuran precursor.
- Optimize Base Strength : Weak bases (e.g., KCO) minimize elimination, while stronger bases (NaH) enhance nucleophilicity.
- Quench Excess Reagent : Add aqueous NHCl immediately post-reaction to halt iodide displacement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
